molecular formula C8H6O4<br>C6H4(COOH)2<br>H2C8H4O4<br>C8H6O4 B1677737 Phthalic acid CAS No. 88-99-3

Phthalic acid

Cat. No. B1677737
CAS RN: 88-99-3
M. Wt: 166.13 g/mol
InChI Key: XNGIFLGASWRNHJ-UHFFFAOYSA-N
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Description

Phthalic acid is an aromatic dicarboxylic acid with the formula C6H4(CO2H)2. It is one of three isomers of benzenedicarboxylic acid, the others being isophthalic acid and terephthalic acid . Phthalic acid is of modest commercial importance, the closely related derivative phthalic anhydride is a commodity chemical produced on a large scale .


Synthesis Analysis

Phthalic acid is produced by the catalytic oxidation of naphthalene or ortho-xylene directly to phthalic anhydride and a subsequent hydrolysis of the anhydride . It was first obtained by French chemist Auguste Laurent in 1836 by oxidizing naphthalene tetrachloride . Different methods for the synthesis of iso- and terephthaloyl chlorides (including catalytic syntheses), in which different initial materials are used, are considered .


Molecular Structure Analysis

The Phthalic Acid structure consists of a benzene ring that is attached with two carboxyl groups at 1 and 2 positions . It is a six carbon ring with alternating double bond that makes it aromatic in nature .


Chemical Reactions Analysis

Phthalimide is acidic, since its conjugate base is resonance stabilised . Bromine is an electrophile, since it is electronegative and bromide is a good leaving group . Sodium hydroxide is a good base . The Phthalimide group is the most acidic site and hydroxide is the strongest base .


Physical And Chemical Properties Analysis

Phthalic acid is a colorless, odorless crystalline solid with a slightly acidic taste . It is slightly soluble in water but readily soluble in many organic solvents, such as alcohols and ethers . Its melting point is about 207 degrees Celsius, and it decomposes above its melting point into water and carbon dioxide .

Scientific Research Applications

1. Environmental Remediation

Phthalic acid (PhA) and its esters are known environmental contaminants. A study by Aquino et al. (2015) investigated the use of photo-assisted electrochemical technology for the removal of PhA from aqueous solutions. This method showed potential in reducing PhA concentration, but further optimization is needed due to low mineralization current efficiency and high energy consumption (Aquino et al., 2015).

2. Biodegradation by Microorganisms

Ren et al. (2018) reviewed the degradation of phthalic acid esters (PAEs) by bacteria and their molecular mechanisms. They discussed metabolic pathways and enzymes involved in PAEs biodegradation, emphasizing the critical role of biodegradation in eliminating PAEs from the environment (Ren et al., 2018).

3. Phthalates in Wastewater Treatment

Kotowska et al. (2020) focused on the occurrence, removal, and environmental risk of phthalates in wastewaters and landfill leachates in Poland. They found that certain phthalates posed a high environmental risk in effluent wastewaters and groundwater, highlighting the need for effective treatment methods (Kotowska et al., 2020).

4. Remediation of Hazardous Phthalates

Benjamin et al. (2015) provided a comprehensive overview of the hazards posed by phthalates and the microbial methods for their bioremediation. They discussed the industrial use of phthalates, environmental contamination, health hazards, and microbial degradation pathways (Benjamin et al., 2015).

5. Ionic Liquids for Phthalic Acid Extraction

Pilli et al. (2014) explored the use of ionic liquids for extracting phthalic acid from aqueous solutions. They used COSMO–RS, a quantum chemical-based method, to screen potential ionic liquids for phthalic acid removal, suggesting their applicability in treating organic effluent-rich water and wastewater (Pilli et al., 2014).

6. Metal-azolate Framework for Phthalic Acid Adsorption

Wang et al. (2016) reported on Metal-azolate framework-6 (MAF-6) and its effectiveness in removing phthalic acid from aqueous solutions. Their study demonstrated that MAF-6 could be an efficient material for adsorbing and removing phthalic acid, with better performance than some other frameworks (Wang et al., 2016).

Safety And Hazards

Phthalic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation .

properties

IUPAC Name

phthalic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

XNGIFLGASWRNHJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array, H2C8H4O4
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Related CAS

10197-71-4 (hydrochloride salt), 15656-86-7 (mono-barium salt), 15968-01-1 (di-hydrochloride salt), 29801-94-3 (potassium salt), 33227-10-0 (mono-Ru salt), 4409-98-7 (di-potassium salt), 5793-85-1 (mono-calcium salt), 6838-85-3 (mono-lead(2+) salt), 827-27-0 (mono-hydrochloride salt), 877-24-7 (mono-potassium salt)
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DSSTOX Substance ID

DTXSID8021484
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Molecular Weight

166.13 g/mol
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Physical Description

Phthalic acid appears as white crystals or fine white powder. (NTP, 1992), Colorless solid; [Hawley] Colorless or white solid; [CHEMINFO] White crystalline solid; [MSDSonline], Solid, CRYSTALLINE POWDER., White crystals or a fine white powder.
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Boiling Point

Decomposes (NTP, 1992), Decomposes, Boiling point = 598.00 K (Based on predicted value for phthalic acid by Meissner's method with a suitable adjustment for isomerism based on similar compound relationships.), decomposes
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Flash Point

334 °F (NTP, 1992), 334 °F (168 °C) (Closed cup), 168 °C c.c., 334 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol; sparingly soluble in ether, 1 g dissolves in 160 ml water, 10 ml alc, 205 ml ether, 5.3 ml methanol; practically insol in chloroform, In water, 6,965 mg/L at 25 °C, 7.01 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.625 (poor)
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Density

1.593 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.593 g/cu cm at 15 °C, Density/specific gravity: 9.4864 kmol/cu m @ 20 °C, Relative density (water = 1): 1.6, 1.593
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Vapor Density

5.73 (AIR= 1), Relative vapor density (air = 1): 5.7
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Vapor Pressure

0.00000064 [mmHg], 6.36X10-7 mm Hg at 25 °C
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Mechanism of Action

Although it is well established that high dose administration of di(2-ethylhexyl)phthalate and its monoester metabolite induces severe testicular atrophy in rats the mechanisms of this testicular injury Is not clear. The present experiment was undertaken to examine the effects of di(2-ethylhexyl) phthalate and mono(2-ethylhexyl)phthalate on mitochondrial functions of rat testis. Di(2-ethylhexyl)phthalate and di-n-octyl phthalate, a di(2-ethylhexyl) phthalate isomer which causes less severe testicular injury did not inhibit the state 3 oxygen consumption up to 0.65 umol/mL in vitro. On the other hand, mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate a metabolite of di-n-octyl phthalate inhibited the state 3 oxygen-consumption down to a concentration of 0.065 amble/mL. Testicular mitochondrial respiratory functions of rats administered 2 g/kg di(2-ethylhexyl) phthalate were lower than those of control or di-n-octyl phthalate treated rats. These differences were verified by characteristics of pharmacokinetic parameters and testicular concentrations of mono(2-ethylhexyl)phthalate and mono-n-octyl phthalate. It nay be suggested that a possible mechanism of testicular atrophy induced by di(2-ethylhexyl) phthalate may be due to direct inhibition by mono(2-ethylhexyl)phthalate (and partially di(2-ethylhexyl)phthalate) of the respiratory functions of Sertoli cell mitochondria in rat testis., ... phthalic acid and nonylphenol stimulated PXR-mediated transcription at concentrations comparable to those at which they activate estrogen receptor-mediated transcription using a transient reporter gene expression assay in COS-7 cells.
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Product Name

Phthalic acid

Color/Form

Colorless crystals, Plates from water

CAS RN

88-99-3
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHTHALIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0768
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/996
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

410 to 412 °F (decomposes) (NTP, 1992), Decomposes at 230 °C, Melting point: ca. 210 °C, converted into phthalic anhydride with the elimination of water., Triple point temperature and pressure = 464.15 K (estimated to be equal to the melting point), 7.8183X10+3 Pa, Melting point = 464.15 K (determined in a sealed tube), 205 - 230 °C, 410-412 °F
Record name PHTHALIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20912
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phthalic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHTHALIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phthalic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHTHALIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/996
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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